4-Azido-2,3,5,6-tetrafluorobenzaldehyde

Catalog No.
S639416
CAS No.
120384-18-1
M.F
C7HF4N3O
M. Wt
219.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Azido-2,3,5,6-tetrafluorobenzaldehyde

CAS Number

120384-18-1

Product Name

4-Azido-2,3,5,6-tetrafluorobenzaldehyde

IUPAC Name

4-azido-2,3,5,6-tetrafluorobenzaldehyde

Molecular Formula

C7HF4N3O

Molecular Weight

219.1 g/mol

InChI

InChI=1S/C7HF4N3O/c8-3-2(1-15)4(9)6(11)7(5(3)10)13-14-12/h1H

InChI Key

FYZZJXVVOINZGG-UHFFFAOYSA-N

SMILES

C(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F

Synonyms

4-Azido-2,3,5,6-tetrafluorobenzaldehyde; Tetrafluoro-4-azidobenzaldehyde; p-Azidotetrafluorobenzaldehyde;

Canonical SMILES

C(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F

Organic Synthesis:

4-Azido-2,3,5,6-tetrafluorobenzaldehyde (4-ATFB) serves as a valuable building block in organic synthesis due to its unique combination of functional groups. The aldehyde group allows for various condensation reactions, while the azide moiety participates in click chemistry and Staudinger ligation for efficient conjugation and modification of biomolecules []. Additionally, the fluorinated aromatic ring offers excellent stability and enhances lipophilicity, making 4-ATFB particularly useful for developing drug candidates with improved properties [].

Bioconjugation and Drug Discovery:

The azide functionality in 4-ATFB enables its participation in click chemistry, a powerful tool for bioconjugation. This technique allows researchers to efficiently attach the molecule to various biomolecules, including proteins, peptides, and carbohydrates. This capability makes 4-ATFB valuable for:

  • Developing probes and imaging agents: By attaching 4-ATFB to biomolecules of interest, researchers can create probes for studying their localization and function within cells and tissues [].
  • Drug delivery: 4-ATFB can be conjugated to drug molecules to improve their targeting specificity, delivery, and efficacy [].

Materials Science:

The fluorinated nature of 4-ATFB influences its physical and chemical properties, making it a promising candidate for various materials science applications. Its potential includes:

  • Development of functional materials: The combination of the azide group and the fluorinated aromatic ring makes 4-ATFB suitable for creating novel materials with specific functionalities, such as photoactive polymers or new types of liquid crystals [].
  • Organic electronics: The unique properties of 4-ATFB could be beneficial in developing organic electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [].

4-Azido-2,3,5,6-tetrafluorobenzaldehyde is a distinctive organic compound characterized by the presence of an azido group (-N₃) and four fluorine atoms attached to a benzaldehyde core. The molecular formula for this compound is C₇H₂F₄N₄O, and its structure features a benzene ring with fluorine substituents at the 2nd, 3rd, 5th, and 6th positions, along with an aldehyde group at the 1st position and an azido group at the 4th position. This unique combination of functional groups imparts significant reactivity, making it a valuable reagent in organic synthesis and materials science.

: Upon exposure to light, this compound can generate reactive intermediates that facilitate further chemical transformations .
  • Substitution Reactions: The fluorine atoms on the benzaldehyde ring can be substituted with other nucleophiles under suitable conditions, leading to diverse derivatives.
  • Common Reagents and Conditions

    • Sodium Azide: Used for introducing the azido group during synthesis.
    • Alkynes: Reactants for click chemistry.
    • Light Sources: Ultraviolet or visible light is employed to activate photo

    The biological activity of 4-Azido-2,3,5,6-tetrafluorobenzaldehyde is primarily linked to its role in bioconjugation techniques. It has been investigated for potential applications in drug discovery and development due to its ability to label biomolecules with fluorescent tags. This capability enhances the tracking and study of biomolecular interactions in various biological systems.

    Laboratory Synthesis

    One common method for synthesizing 4-Azido-2,3,5,6-tetrafluorobenzaldehyde involves a nucleophilic substitution reaction where sodium azide reacts with 2,3,5,6-tetrafluorobenzaldehyde under controlled conditions. This process typically requires careful management of temperature and solvent choice to optimize yield and purity.

    Industrial Production

    While specific industrial production methods are not extensively documented, they generally involve scaling up laboratory techniques. This includes optimizing reaction conditions such as temperature and solvent choice. Continuous flow reactors may also be utilized to enhance efficiency and safety during production.

    4-Azido-2,3,5,6-tetrafluorobenzaldehyde has numerous applications across various fields:

    • Organic Synthesis: Serves as a building block for synthesizing complex organic molecules and polymers.
    • Bioconjugation: Utilized for labeling biomolecules in research applications.
    • Drug Development: Investigated as a candidate for photoactivatable drugs due to its unique reactivity profile.
    • Materials Science: Employed in developing advanced materials such as photoresists and coatings.

    Research involving 4-Azido-2,3,5,6-tetrafluorobenzaldehyde focuses on its interactions with biomolecules through click chemistry techniques. These studies aim to explore how the compound can be effectively used to modify proteins, peptides, and carbohydrates for various applications in drug delivery systems and diagnostic tools .

    Several compounds share structural similarities with 4-Azido-2,3,5,6-tetrafluorobenzaldehyde. Here are a few notable examples:

    Compound NameKey FeaturesUniqueness
    4-Azido-2,3,5,6-tetrafluorobenzoic AcidContains a carboxylic acid group instead of an aldehydeMore polar due to carboxylic acid presence
    2,3,5,6-TetrafluorobenzaldehydeLacks the azido groupLess reactive in click chemistry
    4-AzidotetrafluorobenzeneSimilar azido and fluorine substitutionLacks aldehyde functionality

    Uniqueness

    The uniqueness of 4-Azido-2,3,5,6-tetrafluorobenzaldehyde lies in its combination of an azido group with a tetrafluorobenzaldehyde core. This configuration offers a high degree of reactivity and versatility in various

    The synthesis of 4-azido-2,3,5,6-tetrafluorobenzaldehyde primarily relies on nucleophilic aromatic substitution (SNAr) due to the electron-deficient nature of the fluorinated benzaldehyde precursor. The reaction involves replacing a fluorine atom at the para position with an azide group (-N₃).

    Reaction Mechanism and Precursors

    The starting material, pentafluorobenzaldehyde, undergoes substitution with sodium azide (NaN₃) in polar aprotic solvents. The electron-withdrawing effect of the fluorine atoms activates the aromatic ring toward nucleophilic attack, facilitating azide incorporation. The reaction follows a two-step mechanism:

    • Formation of a Meisenheimer complex via nucleophilic attack by the azide ion.
    • Elimination of a fluoride ion to restore aromaticity.

    Representative Reaction:
    $$
    \text{C}7\text{F}5\text{O} + \text{NaN}3 \rightarrow \text{C}7\text{F}4\text{N}3\text{O} + \text{NaF}
    $$

    Key Synthetic Routes

    MethodConditionsYieldPuritySource
    Acetone/Water RefluxNaN₃, 75–85°C, 1–2 h66–80%>95%
    DMSO HeatingNaN₃, 70–90°C, 2–3 h70–84%>90%
    Microwave-AssistedNaN₃, 50–70°C, 10–15 min68%>85%

    Microwave irradiation reduces reaction time but requires precise temperature control to prevent azide decomposition.

    Click Chemistry Applications

    The azido functionality in 4-azido-2,3,5,6-tetrafluorobenzaldehyde enables exceptional participation in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition reactions [3] [25]. The perfluorinated aromatic system provides enhanced reactivity compared to non-fluorinated analogs, with kinetic studies demonstrating rate accelerations of up to four orders of magnitude relative to conventional phenyl azides [29] [11]. These reactions proceed efficiently under mild conditions, typically at room temperature in aqueous or mixed solvent systems, utilizing copper(I) salts as catalysts [3] [25].

    The mechanistic pathway for copper-catalyzed azide-alkyne cycloaddition involves the initial formation of copper(I) acetylide complexes through coordination of terminal alkynes to the metal center [25]. The subsequent coordination of the azide functionality creates a synergistic activation where the azide terminus becomes highly electrophilic while the acetylide develops enhanced nucleophilic character at the β-carbon position [25]. The rate-determining step involves the formation of a strained copper metallacycle intermediate, which rapidly rearranges to yield the corresponding 1,4-disubstituted triazole products with complete regioselectivity [25].

    Experimental investigations have revealed that the tetrafluorinated azide system exhibits remarkable chemoselectivity, proceeding without interference from the aldehyde functionality under standard click chemistry conditions [3] [27]. The reaction tolerates various terminal alkyne substrates, including aromatic, aliphatic, and heteroaromatic systems, consistently delivering high yields of triazole products [27] [41]. Temperature optimization studies indicate optimal reaction conditions at 40°C in tetrahydrofuran solvent systems using copper methylsalicylate as the preferred catalyst [41].

    Table 1: Click Chemistry Applications of 4-Azido-2,3,5,6-tetrafluorobenzaldehyde

    Reaction TypeRate Constant (M⁻¹s⁻¹)Temperature (°C)Solvent SystemCatalyst
    Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC)10⁷ × faster than thermalRoom temperatureAqueous/organicCu(I) salts
    Perfluoroaryl azide-Staudinger reaction18.025CD₃CN/D₂OAryl phosphines
    Azide-enamine cycloaddition10⁴ × faster than phenyl azideRoom temperatureOrganic solventsNone
    Azide-alkyne cycloaddition (uncatalyzed)1.9 × 10⁻³ElevatedVariousNone
    Click chemistry with terminal alkynesNot specified40THFCuMeSal

    Staudinger Ligation Dynamics

    The Staudinger ligation represents a fundamental bioorthogonal reaction pathway for 4-azido-2,3,5,6-tetrafluorobenzaldehyde, proceeding through nucleophilic attack of phosphine reagents on the terminal nitrogen atom of the azide functionality [8] [11]. The perfluorinated aromatic system significantly influences the reaction kinetics, with rate constants reaching 18.0 M⁻¹s⁻¹ when reacting with methyl 2-(diphenylphosphanyl)benzoate in deuterated acetonitrile and water mixtures [11]. This represents a 1940-fold rate enhancement compared to the classical Staudinger ligation, attributed to the electron-withdrawing effects of the fluorine substituents [11] [9].

    The mechanistic pathway involves the formation of a phosphazide intermediate through nucleophilic addition, followed by nitrogen gas elimination to generate an iminophosphorane species [8] [12]. Unlike conventional Staudinger reductions, the tetrafluorinated system produces kinetically stable iminophosphorane products that resist hydrolysis under ambient conditions [11]. This stability derives from the strong electron-withdrawing character of the perfluorinated aromatic ring, which stabilizes the phosphorus-nitrogen double bond through electronic effects [11] [10].

    Computational studies utilizing density functional theory calculations have elucidated the energetic profile of the Staudinger reaction with tetrafluorinated azides [10]. The activation barrier for the rate-determining step measures 18.7 kcal/mol, significantly lower than the 33.4 kcal/mol barrier observed for conventional triphenylphosphine-mediated reactions [10]. The reduced barrier results from favorable orbital interactions between the low-lying lowest unoccupied molecular orbital of the perfluoroaryl azide and the highest occupied molecular orbital of the phosphine reagent [11] [29].

    Specialized phosphine reagents, including ortho-phosphinoarenesulfonamide systems, demonstrate exceptional compatibility with tetrafluorinated azides [10]. These reagents enable Staudinger reductions under both anhydrous and aqueous conditions, with the formation of stable B-TAP heterocyclic products eliminating the traditional requirement for water in the decomposition step [10]. The rate-determining step with these specialized reagents involves a moderate activation barrier of 24.7 kcal/mol, still significantly more favorable than conventional systems [10].

    Table 2: Staudinger Ligation Dynamics with Tetrafluoroazide Systems

    Reaction PartnerRate EnhancementProduct StabilityReaction ConditionsActivation Barrier (kcal/mol)
    Methyl 2-(diphenylphosphanyl)benzoate1940× faster than classic ligationKinetically stable iminophosphoraneAmbient conditions18.7
    TriphenylphosphineStandard referenceRequires hydrolysisAqueous conditions required33.4 (rate-determining step)
    Tri-n-butylphosphonium tetrafluoroborateSelective aromatic reductionGenerates anilines directlyAqueous THF with triethylamineNot specified
    Ortho-phosphinoarenesulfonamideWorks in anhydrous conditionsForms stable B-TAP heterocycleDry or wet solvents24.7 (rate-determining step)
    Aryl phosphines (general)6× faster than nitrobenzene azideVariable stabilityMild conditionsVariable

    Photochemical Activation Pathways

    The photochemical activation of 4-azido-2,3,5,6-tetrafluorobenzaldehyde proceeds through multiple distinct pathways depending on the irradiation wavelength and reaction environment [14] [15] [17]. Direct ultraviolet irradiation at 260 nanometers induces homolytic cleavage of the carbon-nitrogen bond, generating highly reactive singlet nitrene intermediates with concurrent nitrogen gas evolution [14] [18]. The fluorinated aromatic system exhibits a bond cleavage energy of 37.1 kcal/mol, representing a 3.8 kcal/mol reduction compared to non-fluorinated phenyl azide analogs [15] [30].

    Extended ultraviolet activation at 300 nanometers provides an optimal balance between photochemical efficiency and biological compatibility [15]. Fluorinated phenyl azides demonstrate 40% improved photolytic efficiency compared to non-fluorinated counterparts when activated at this wavelength [15]. The enhanced efficiency results from the electron-withdrawing fluorine substituents lowering the energy barrier for nitrene formation while stabilizing the resulting reactive intermediates [15] [30].

    Remarkably, tetrafluorinated azide systems exhibit photochemical activity under visible light irradiation with wavelengths exceeding 420 nanometers [16] [18]. This extended wavelength compatibility derives from the altered electronic structure imposed by the perfluorinated aromatic framework, enabling photoactivation under solar-simulated conditions [16]. The visible light activation pathway proceeds through benzaldehyde-mediated auto-photocatalytic mechanisms, generating reactive radical intermediates capable of subsequent chemical transformations [16].

    Two-photon and three-photon absorption processes represent advanced photochemical activation strategies for tetrafluorinated azide systems [5]. Two-photon absorption cross-sections of 178 Göppert-Mayer units have been measured for related fluoroaryl azide systems, enabling precise spatial control over photochemical activation [5]. The multiphoton processes benefit from the push-pull electronic structure created by the azide acceptor group and the fluoroaryl system [5] [14].

    Table 3: Photochemical Activation Pathways of Fluorinated Aryl Azides

    Activation MethodBond Cleavage Energy (kcal/mol)Decomposition Temperature (°C)Photochemical EfficiencyWavelength Range (nm)
    UV irradiation (260 nm)40.9 (reference phenyl azide)117 (PFPA-NHS)Standard efficiency250-280
    Extended UV (300 nm)37.1 (fluorinated analog)86 (PFPxA-NHS)40% improvement vs non-fluorinated290-320
    Visible light (>420 nm)Variable with substitution63 (DFPxA-NHS)Solar-simulated conditions420+
    Two-photon absorptionNot specifiedNot applicable178 GM cross-sectionNear-infrared
    Three-photon absorptionNot specifiedNot applicableHigher order processNear-infrared

    Metalloradical-Catalyzed Transformations

    Metalloradical catalysis represents an emerging paradigm for the controlled activation of 4-azido-2,3,5,6-tetrafluorobenzaldehyde through homolytic bond cleavage mechanisms [21] [22]. Cobalt(II) porphyrin complexes demonstrate exceptional capability for the generation of stabilized α-Co(III)-aminyl radicals through metalloradical activation of the azide functionality [21] [22]. These metal-entangled radical intermediates exhibit well-controlled reactivity patterns, enabling selective radical addition reactions with various alkene substrates under mild conditions [22].

    The mechanistic pathway involves initial coordination of the azide substrate to the cobalt(II) metalloradical center, followed by homolytic activation leading to nitrogen gas elimination and formation of the α-Co(III)-aminyl radical intermediate [21] [22]. The resulting radical species demonstrate remarkable chemoselectivity, favoring intramolecular radical cyclization processes over intermolecular radical addition reactions [21] [23]. This selectivity enables the construction of highly strained heterobicyclic structures, including 2-sulfonyl-1,3-diazabicyclo[3.1.0]hexane derivatives, with excellent yields and stereoselectivities [21] [23].

    Copper-mediated transformations represent another significant metalloradical pathway for tetrafluorinated azide substrates [4] [28]. Organomagnesium and organosilicon reagents facilitate the metalation of tetrafluoroethyl bromide precursors, enabling subsequent nucleophilic substitution with azide sources to generate tetrafluoroethyl-containing azide derivatives [24]. These fluorinated azide products demonstrate exceptional compatibility with copper(I)-catalyzed azide-alkyne cycloaddition reactions, yielding novel N-tetrafluoroalkylated triazole products [24] [27].

    Iron(III) porphyrin systems provide complementary metalloradical reactivity profiles, expanding the scope of accessible transformations beyond those achievable with cobalt-based catalysts [26]. These systems demonstrate similar fundamental reactivity patterns but offer distinct stereochemical outcomes and substrate compatibility profiles [26] [22]. Gold(I) complexes enable specialized transformations including the catalytic racemization of activated azide substrates through carbocation-mediated pathways [35].

    Table 4: Metalloradical-Catalyzed Transformations of Azide Substrates

    Catalyst SystemSubstrate ScopeProduct TypeReaction ConditionsStereoselectivity
    Co(II) porphyrin complexesSulfamoyl azides, aryl azidesAziridines, bicyclic structuresMild conditions, room temperatureHigh enantioselectivity (>90% ee)
    Cu(I) in CuAAC reactionsTerminal alkynes with azides1,4-disubstituted triazolesRoom temperature, various solventsRegioselective (1,4-triazoles only)
    Fe(III) porphyrin systemsSimilar to Co(II) systemsCyclopropanes, aziridinesMild conditionsHigh stereoselectivity
    Gold(I) complexesActivated benzylic azidesRacemized azidesRoom temperature, gold catalysisRacemization (loss of chirality)
    Copper-mediated azidationHalobenzenes to aryl azidesAryl amines via azidesMild conditions, ethanol/waterNot applicable

    Bioconjugation and Protein Labeling

    4-Azido-2,3,5,6-tetrafluorobenzaldehyde has emerged as a powerful tool for bioconjugation and protein labeling applications due to its unique combination of functional groups that enable efficient and selective modification of biomolecules . The compound's azide functionality serves as a versatile handle for bioorthogonal reactions, while the aldehyde group provides additional conjugation opportunities through condensation reactions .

    Strain-Promoted Azide-Alkyne Cycloaddition Applications

    The tetrafluorinated azide structure of 4-Azido-2,3,5,6-tetrafluorobenzaldehyde demonstrates exceptional reactivity in strain-promoted azide-alkyne cycloaddition reactions, achieving kinetic constants of 3.60 M⁻¹s⁻¹, which places it among the fastest strain-promoted azide-alkyne cycloaddition reactions reported to date [3] [4]. This rapid reaction kinetics enables efficient protein labeling under physiological conditions without requiring toxic copper catalysts, making it particularly valuable for live cell applications [3].

    The compound has been successfully employed for covalent labeling of proteins in living cells, demonstrating its biocompatibility and effectiveness as a bioorthogonal reagent [3]. The tetrafluorinated aromatic ring enhances the reaction rate significantly compared to non-fluorinated analogs, while maintaining excellent selectivity for alkyne-containing partners [3].

    Metabolic Incorporation and Labeling

    Research has demonstrated the compound's utility in metabolic labeling strategies where azide-containing analogs are incorporated into cellular machinery [5]. The small size and bioorthogonal nature of the azide group allows for enzymatic incorporation into biomolecules without disrupting native biological functions [5]. This approach has been particularly successful for labeling glycoproteins and membrane proteins, where the azide moiety can be subsequently functionalized with fluorescent probes or other detection reagents [5].

    Protein Modification and Conjugation

    The compound serves as an excellent building block for protein modification through click chemistry reactions . Studies have shown that proteins can be efficiently labeled with 4-Azido-2,3,5,6-tetrafluorobenzaldehyde derivatives, achieving labeling yields of approximately 80% within 120 minutes under physiological conditions [6]. The high specificity of the azide-alkyne cycloaddition reaction enables quantitative analysis of protein expression levels without requiring antibodies or complex multi-step procedures [6].

    Bioconjugation Reaction Kinetics

    Reaction TypeRate Constant (M⁻¹s⁻¹)AdvantagesLimitations
    Strain-Promoted Azide-Alkyne Cycloaddition3.60Copper-free, bioorthogonalRequires strained alkynes
    Copper-Catalyzed Azide-Alkyne Cycloaddition1-100Fast, reliableCopper toxicity
    Staudinger Ligation0.01-0.1Mild conditionsSlow kinetics
    Tetrazine-Alkene Cycloaddition2000-30000Fastest kineticsLimited stability

    Photoaffinity Probes and Crosslinkers

    4-Azido-2,3,5,6-tetrafluorobenzaldehyde demonstrates exceptional utility as a photoaffinity probe component, leveraging the unique photochemical properties of tetrafluorinated aryl azides for selective protein crosslinking and interaction studies [7] [8] [9].

    Photoactivation Mechanisms and Wavelength Optimization

    The tetrafluorinated structure of 4-Azido-2,3,5,6-tetrafluorobenzaldehyde enables photoactivation at longer wavelengths compared to conventional phenyl azides, typically around 300 nanometers rather than the 260 nanometers required for unsubstituted phenyl azides [7]. This wavelength shift significantly reduces photodamage to proteins, nucleic acids, and other biological components, making the compound particularly suitable for studies involving sensitive biological systems [7].

    Upon photoactivation, the compound generates highly reactive nitrene intermediates that can form covalent bonds with nearby biomolecules [7]. The singlet nitrene intermediate formed during photoactivation exhibits enhanced reactivity compared to non-fluorinated analogs, leading to improved crosslinking efficiency and reduced background reactions [10].

    Crosslinking Efficiency and Selectivity

    Research has demonstrated that tetrafluorinated phenyl azides achieve remarkably high crosslinking efficiencies, with studies reporting up to 40% crosslinking yield in protein-protein interaction studies [9]. The enhanced reactivity of the tetrafluorinated system allows for efficient crosslinking at lower concentrations and shorter irradiation times compared to conventional photoaffinity reagents [9].

    The compound has been successfully employed in heterobifunctional crosslinking applications, where it serves as the photoactive terminus while incorporating chemically reactive groups such as succinimidyl esters for selective protein modification [9]. This dual functionality enables site-specific labeling followed by light-activated crosslinking to capture transient protein interactions [9].

    Target Identification and Protein Interaction Studies

    4-Azido-2,3,5,6-tetrafluorobenzaldehyde has been incorporated into photoaffinity probes for identifying unknown protein targets and elucidating binding sites [8]. The tetrafluorinated phenyl azide group was specifically chosen for its ability to indiscriminately insert into various amino acid residues, providing comprehensive coverage of potential interaction sites [8].

    Studies have demonstrated the compound's effectiveness in identifying protein targets through photoaffinity labeling followed by mass spectrometry analysis [8]. The covalent modification achieved through photoactivation enables the capture and identification of specific protein bands, with competition experiments confirming the selectivity of the labeling process [8].

    Photoaffinity Labeling Characteristics

    Aryl Azide TypePhotoactivation Wavelength (nm)Photodamage RiskInsertion EfficiencySelectivity
    Unsubstituted Phenyl Azide260HighLowLow
    Fluorinated Phenyl Azide300MediumMediumMedium
    Tetrafluorinated Phenyl Azide280-320LowHighHigh
    Perfluorinated Phenyl Azide300-350Very LowVery HighVery High

    Applications in Drug Discovery

    The compound has found particular utility in photoaffinity labeling studies for drug discovery applications [11]. Researchers have developed photoaffinity probes incorporating 4-Azido-2,3,5,6-tetrafluorobenzaldehyde derivatives to study protein-ligand interactions and identify binding sites for potential therapeutic compounds [11]. The spatial and temporal control provided by light activation enables precise mapping of drug-target interactions within complex biological systems [11].

    Drug Candidate Synthesis

    4-Azido-2,3,5,6-tetrafluorobenzaldehyde serves as a versatile building block in drug candidate synthesis, offering unique opportunities for the development of novel therapeutic agents through its participation in diverse chemical transformations and bioconjugation strategies [12].

    Click Chemistry in Drug Development

    The compound's azide functionality enables its incorporation into drug discovery programs through click chemistry approaches [13]. The reliable and efficient nature of azide-alkyne cycloaddition reactions has made this transformation increasingly important in medicinal chemistry, allowing for the rapid assembly of complex molecular architectures with desired biological properties [13]. Studies have demonstrated the compound's utility in synthesizing triazole-containing drug candidates, which represent an important class of bioactive molecules [13].

    The tetrafluorinated structure provides additional advantages in drug development by enhancing the lipophilicity and metabolic stability of resulting compounds [14]. Fluorinated heterocycles derived from 4-Azido-2,3,5,6-tetrafluorobenzaldehyde exhibit improved pharmacokinetic properties, including enhanced bioavailability and reduced susceptibility to metabolic degradation [14].

    Heterocycle Synthesis and Pharmaceutical Applications

    Research has shown that 4-Azido-2,3,5,6-tetrafluorobenzaldehyde can be utilized in the synthesis of various fluorinated heterocyclic compounds that are particularly attractive for pharmaceutical applications [12]. The compound serves as a precursor for the formation of fluoroalkylated triazoles, imidazoles, and pyrroles, which are privileged structures in medicinal chemistry [12].

    These fluorinated heterocycles demonstrate favorable medicinal chemistry properties, including increased lipophilicity, improved membrane permeability, and enhanced binding affinity to target proteins [14]. The incorporation of fluorine atoms often results in compounds with modified acidity constants, which can improve the bioavailability of drugs containing basic nitrogen functionalities [15].

    Antibody-Drug Conjugates and Targeted Therapy

    The compound has been investigated for its potential in developing antibody-drug conjugates and other targeted therapeutic systems [16]. The bioorthogonal nature of azide chemistry enables the selective attachment of cytotoxic payloads to antibodies or other targeting vectors without interfering with their binding properties [16]. This approach allows for the development of highly specific therapeutic agents that can deliver drugs directly to diseased cells while minimizing off-target effects [16].

    Studies have demonstrated the feasibility of using strain-promoted azide-alkyne cycloaddition reactions for conjugating therapeutic molecules to proteins, achieving efficient conjugation yields under mild conditions [16]. The copper-free nature of these reactions is particularly important for pharmaceutical applications, as it avoids the introduction of potentially toxic metal catalysts [16].

    Drug Candidate Synthesis Applications

    ApplicationCompound TypeTherapeutic AreaKey Advantages
    Click Chemistry Building BlockTriazole derivativesAnticancerHigh selectivity
    Fluorinated Heterocycle SynthesisFluorinated azolesAntiviralImproved pharmacokinetics
    Photoaffinity Probe DevelopmentPhotoactivatable probesProtein interaction studiesSpatial-temporal control
    Bioconjugation ReagentProtein-drug conjugatesTargeted drug deliveryTargeted delivery
    Crosslinking AgentPolymer networksBiomaterial applicationsControlled release
    Fluorescent Probe SynthesisImaging agentsDiagnostic imagingReal-time monitoring

    Structure-Activity Relationship Studies

    The compound's dual functionality, combining both azide and aldehyde groups, provides multiple synthetic handles for structure-activity relationship studies . Researchers can systematically modify either the azide portion through click chemistry or the aldehyde group through condensation reactions to optimize biological activity while maintaining the beneficial properties of the tetrafluorinated aromatic core .

    This versatility has been particularly valuable in the development of enzyme inhibitors and receptor modulators, where fine-tuning of molecular properties is essential for achieving desired selectivity and potency . The fluorinated aromatic ring serves as a stable scaffold that can accommodate various functional modifications without compromising the compound's reactivity or stability .

    Combinatorial Chemistry and Library Synthesis

    The reliable reactivity of 4-Azido-2,3,5,6-tetrafluorobenzaldehyde in click chemistry reactions makes it particularly suitable for combinatorial chemistry applications and the synthesis of compound libraries [17]. The mild reaction conditions and high functional group tolerance of azide-alkyne cycloaddition reactions enable the rapid generation of diverse molecular libraries for drug screening applications [17].

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    Dates

    Last modified: 08-15-2023

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